molecular formula C10H13NO2 B8342480 5-Ethyl-2-aminophenylacetic acid

5-Ethyl-2-aminophenylacetic acid

Cat. No. B8342480
M. Wt: 179.22 g/mol
InChI Key: LFYXSUUWPZXCBR-UHFFFAOYSA-N
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Patent
US06310099B1

Procedure details

A mixture of water (405 ml) and concentrated HCl (48 ml) is stirred and cooled to 0°. 5-Ethyl-2-aminophenylacetic acid (53.7 g, 300 mmol) is slowly added while maintaining the temperature at 0-2°. After this addition a solution of sodium nitrite (22.2 g, 322 mmol) in 60 ml water is added dropwise over 30 minutes keeping the temperature at 0-2°. After a further 20 minutes a solution of potassium iodide (48 g, 290 mmol) in 18 ml conc HCl and 130 ml water is added dropwise while keeping the temperature below 10° C. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours. The mixture is extracted with ethyl acetate and ether (1:1 mixture, 4×300 ml), the organic layer is then washed first with a 30% aqueous solution of sodium thiosulfite and then with a sodium hydroxide solution (0.1M) before being acidified to pH 6 and extracted with ethyl acetate. This solution is washed with saturated brine, dried (magnesium sulfate), filtered, and the solvent removed under reduced pressure. The residue is treated with hexane to yield 5-ethyl-2-iodophenylacetic acid.
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Four
Name
Quantity
405 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6](N)=[C:7]([CH2:9][C:10]([OH:12])=[O:11])[CH:8]=1)[CH3:2].N([O-])=O.[Na+].[I-:18].[K+]>O.Cl>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([I:18])=[C:7]([CH2:9][C:10]([OH:12])=[O:11])[CH:8]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
53.7 g
Type
reactant
Smiles
C(C)C=1C=CC(=C(C1)CC(=O)O)N
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
Cl
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
48 mL
Type
solvent
Smiles
Cl
Name
Quantity
405 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0-2°
ADDITION
Type
ADDITION
Details
is added dropwise over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 0-2°
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate and ether (1:1 mixture, 4×300 ml)
WASH
Type
WASH
Details
the organic layer is then washed first with a 30% aqueous solution of sodium thiosulfite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
This solution is washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is treated with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C1)CC(=O)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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